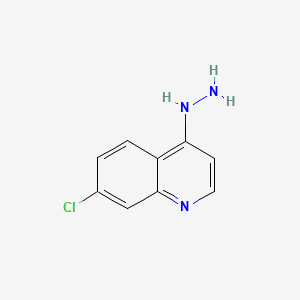

7-Chloro-4-hydrazinoquinoline

Vue d'ensemble

Description

7-Chloro-4-hydrazinoquinoline is a chemical compound with the molecular formula C₉H₈ClN₃ It is a derivative of quinoline, a heterocyclic aromatic organic compound

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 7-Chloro-4-hydrazinoquinoline can be synthesized through the reaction of hydrazine monohydrate with 4,7-dichloroquinoline in absolute ethanol. The reaction mixture is refluxed until completion, followed by cooling in an ice bath to induce crystallization . The reaction conditions are as follows:

Reactants: Hydrazine monohydrate and 4,7-dichloroquinoline

Solvent: Absolute ethanol

Temperature: Reflux conditions

Isolation: Crystallization in an ice bath

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 7-Chloro-4-hydrazinoquinoline undergoes various chemical reactions, including:

Substitution Reactions: It can react with aldehydes to form Schiff base hydrazones.

Condensation Reactions: It can form hydrazone derivatives through condensation with carbonyl compounds.

Common Reagents and Conditions:

Reagents: Aldehydes, ketones, and other carbonyl compounds

Conditions: Typically carried out in ethanol or other suitable solvents under reflux conditions

Major Products:

Schiff Base Hydrazones: Formed by the reaction with aldehydes

Hydrazone Derivatives: Formed by condensation with carbonyl compounds

Applications De Recherche Scientifique

Antileishmanial Activity

Overview:

Recent studies have highlighted the potential of 7-chloro-4-hydrazinoquinoline derivatives, particularly the compound Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), in treating leishmaniasis, a disease caused by Leishmania parasites.

Research Findings:

- In Vitro Studies: Hydraqui demonstrated significant anti-amastigote activity against Leishmania amazonensis, showing an IC50 value of less than 1 µM, indicating potent efficacy against the parasite .

- In Vivo Studies: Mice treated with Hydraqui exhibited a reduction in lesion size by 48.3% and a decrease in parasitic load by 93.8%. Importantly, the treatment did not result in hepatic or renal toxicity, suggesting a favorable safety profile .

- ADMET Properties: The compound showed promising absorption, distribution, metabolism, excretion, and toxicity (ADMET) characteristics, making it a candidate for further development as an antileishmanial drug .

Anticancer Properties

Overview:

The search for effective anticancer agents has led to the exploration of 7-chloroquinoline derivatives. These compounds have been tested for their cytotoxic effects on various cancer cell lines.

Research Findings:

- Cytotoxicity Testing: A study evaluating 7-chloroquinoline hydrazones found that they exhibited significant cytotoxic activity against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, and breast cancer. The compounds showed submicromolar GI50 values across multiple tumor types .

- Mechanism of Action: The mechanism behind their anticancer activity includes the induction of apoptosis and inhibition of cell proliferation. Structure-activity relationship (SAR) studies have provided insights into how modifications to the hydrazone structure can enhance potency against specific cancer types .

Antimicrobial Activity

Overview:

Beyond its applications in oncology and parasitology, this compound has also been investigated for its antimicrobial properties.

Research Findings:

- Antibacterial Activity: Compounds derived from this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain metal complexes formed with this compound displayed enhanced antimicrobial activity compared to their parent ligands .

- Potential Applications: These findings suggest that derivatives of this compound could serve as lead compounds for developing new antibacterial agents.

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 7-chloro-4-hydrazinoquinoline involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s hydrazino group allows it to act as a bidentate ligand, coordinating with metal ions and influencing their reactivity .

Comparaison Avec Des Composés Similaires

- 6-Fluoro-4-hydrazino-2-methylquinoline

- 2-Hydrazinopyridine

- 2-Hydrazinobenzothiazole

Uniqueness: 7-Chloro-4-hydrazinoquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential antimicrobial and antitumor activities make it a valuable compound in scientific research .

Activité Biologique

7-Chloro-4-hydrazinoquinoline is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, focusing on its anticancer properties, antileishmanial effects, and other relevant pharmacological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as effective anticancer agents. A significant investigation involved the synthesis and evaluation of a series of 7-chloroquinoline hydrazones, which demonstrated notable cytotoxic effects against a wide range of cancer cell lines.

Key Findings:

- Cytotoxicity : The derivatives exhibited submicromolar GI50 values across various tumor types, including leukemia, non-small cell lung cancer, colon cancer, and breast cancer. For instance, hydrazone compounds showed IC50 values as low as 0.688 µg/cm³ against SF-295 CNS cancer cells .

- Structure-Activity Relationship (SAR) : The study established a clear SAR, indicating that specific modifications to the hydrazone structure can enhance cytotoxicity. Compounds with particular aryl substitutions were identified as the most potent .

Data Table: Cytotoxic Activity of Selected Hydrazones

| Compound ID | Cell Line Type | IC50 (µg/cm³) |

|---|---|---|

| 1 | CNS Cancer (SF-295) | 0.688 |

| 6 | Non-Small Cell Lung | 0.900 |

| 14 | Colon Cancer | 1.200 |

| 15 | Breast Cancer | 1.500 |

Antileishmanial Activity

In addition to its anticancer properties, this compound has shown promise in treating leishmaniasis. The derivative known as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) was evaluated for its efficacy against Leishmania amazonensis.

Key Findings:

- In Vitro Efficacy : Hydraqui demonstrated significant anti-amastigote activity with an IC50 value less than 1 µM, making it highly effective against the intracellular forms of the parasite .

- In Vivo Studies : In animal models, Hydraqui reduced lesion sizes by approximately 48.3% and parasitic load by up to 93.8% without causing significant toxicity to hepatic or renal functions .

Summary Table: Efficacy of Hydraqui Against Leishmaniasis

| Treatment | Lesion Size Reduction (%) | Parasitic Load Reduction (%) |

|---|---|---|

| Hydraqui | 48.3 | 93.8 |

| Control (AmpB) | - | - |

Other Biological Activities

Beyond anticancer and antileishmanial effects, studies have indicated that derivatives of this compound possess various other biological activities:

- Antimicrobial Activity : Some derivatives have been reported to exhibit antibacterial and antifungal properties.

- Antioxidant Effects : The compounds have shown potential in reducing oxidative stress markers in cellular models.

- Anti-inflammatory Properties : Certain derivatives have been investigated for their ability to modulate inflammatory pathways.

Propriétés

IUPAC Name |

(7-chloroquinolin-4-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJRTPKEHPDDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178539 | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23834-14-2 | |

| Record name | 7-Chloro-4-hydrazinylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23834-14-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 7-chloro-4-hydrazino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Chloro-4-hydrazinoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 7-Chloro-4-hydrazinoquinoline a valuable building block in organic synthesis?

A1: this compound features both a hydrazine moiety and a halogenated aromatic ring, providing multiple reactive sites for chemical transformations. This versatility enables its use in synthesizing various heterocycles, including pyrazoles [], pyrazolo[4,3-c]quinolines [], and a diverse range of fused heterocyclic systems incorporating benzofuran, benzodiazepine, pyridotriazepine, benzoxazepine, and benzothiazepine units [].

Q2: Could you elaborate on the antimalarial potential of this compound derivatives?

A2: Researchers have explored the antimalarial activity of novel quinolinylhydrazones synthesized from this compound. Notably, compound 11a, a quinolinylhydrazone containing a Schiff base, displayed potent in vitro activity against both chloroquine-sensitive (T96) and chloroquine-resistant (K1) strains of Plasmodium falciparum []. This finding highlights the potential of this compound derivatives as a source of new antimalarial agents.

Q3: Are there any studies exploring the use of computational chemistry in understanding this compound derivatives?

A3: Yes, researchers have employed computational methods, including density functional theory (DFT) calculations, to investigate the molecular properties and potential antiviral activities of tryptamine derivatives, comparing them to this compound []. These studies involved analyzing frontier molecular orbitals, molecular electrostatic potential maps, and performing molecular docking simulations. The results offer insights into the structure-activity relationships and potential applications of these compounds in treating viral diseases like COVID-19.

Q4: Can you provide details on the synthetic routes used to produce this compound derivatives?

A4: Several synthetic strategies have been reported. For instance, pyrazolo[4,3-c]quinoline derivatives were efficiently synthesized using an electrochemical approach []. This method, conducted under mild conditions in an undivided cell, provides a straightforward route to linear hydrazones followed by their cyclization to the desired products. Additionally, condensation reactions with various aldehydes and ketones are commonly employed to generate a diverse library of Schiff base derivatives [, ].

Q5: Have any studies investigated the stability and formulation of this compound and its derivatives?

A5: While the provided research abstracts don't delve into the specifics of stability and formulation, these aspects are crucial for developing any pharmaceutical compound. Future studies could explore the stability of this compound derivatives under various storage conditions (temperature, humidity, light) and in different formulations (solid dispersions, nanoparticles) to optimize their shelf-life and delivery.

Q6: What analytical techniques are commonly employed to characterize and quantify this compound derivatives?

A6: Researchers utilize a combination of techniques, including UV/Vis spectrophotometry, 1H-NMR, and FTIR spectroscopy, to confirm the structure and purity of synthesized this compound derivatives []. Additionally, methods like high-performance liquid chromatography (HPLC) could be employed for quantitative analysis, allowing researchers to assess reaction yields, purity, and potentially study the pharmacokinetic properties of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.